Acetamide, N-(4-(((((((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride
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Overview
Description
Acetamide, N-(4-(((((((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a thiadiazole ring, a chlorophenyl group, and multiple amine and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((((((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride typically involves multiple steps. The process begins with the formation of the 1,3,4-thiadiazole ring, which is achieved through the cyclization of appropriate precursors under specific conditions. The chlorophenyl group is then introduced through a substitution reaction, followed by the addition of amine and sulfonyl groups. The final step involves the formation of the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-(((((((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Acetamide, N-(4-(((((((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-(((((((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-chlorophenyl)-: A simpler compound with a similar acetamide structure but lacking the thiadiazole ring and additional functional groups.
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-: Contains a sulfonyl group and an aminophenyl group, but differs in the overall structure and complexity.
Uniqueness
Acetamide, N-(4-(((((((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)-2-methylphenyl)-, monohydrochloride is unique due to its complex structure, which includes multiple functional groups and a thiadiazole ring. This complexity allows for diverse interactions and applications that simpler compounds may not achieve.
Properties
CAS No. |
109193-32-0 |
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Molecular Formula |
C19H20Cl2N8O3S2 |
Molecular Weight |
543.5 g/mol |
IUPAC Name |
N-[4-[(E)-[2-[(E)-[[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]hydrazinyl]methylideneamino]sulfonyl-2-methylphenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C19H19ClN8O3S2.ClH/c1-12-9-14(7-8-17(12)25-13(2)29)33(30,31)24-11-22-21-10-23-27-19-28-26-18(32-19)15-5-3-4-6-16(15)20;/h3-11H,1-2H3,(H,21,23)(H,22,24)(H,25,29)(H,27,28);1H |
InChI Key |
OFGVEFZXTNWZCK-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)/N=C/NN/C=N/NC2=NN=C(S2)C3=CC=CC=C3Cl)NC(=O)C.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N=CNNC=NNC2=NN=C(S2)C3=CC=CC=C3Cl)NC(=O)C.Cl |
Origin of Product |
United States |
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